N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide
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Overview
Description
Preparation Methods
The synthesis of N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide involves several steps:
Starting Material: The synthesis begins with commercially available 3-nitro-4-chloro anisole.
Reaction with Potassium Phenoxide: This compound is reacted with potassium phenoxide (generated from phenol and potassium t-butoxide at 110°C) to produce the corresponding nitrophenyl ether.
Reduction and Sulfonylation: The nitrophenyl ether is then reduced and sulfonylated to form sulfonamide.
Friedel-Crafts Reaction: The diphenyl ether undergoes a Friedel-Crafts reaction with aminoacetonitrile hydrochloride, yielding aminomethylacetophenone.
Chemical Reactions Analysis
N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different oxidized products.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methanesulfonamido group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of sulfonamides and chromen derivatives.
Biology: The compound is studied for its anti-inflammatory properties and its effects on immune function.
Medicine: It is primarily used in the treatment of rheumatoid arthritis, where it helps reduce inflammation and prevent joint destruction.
Industry: The compound is used in the pharmaceutical industry for the development of new anti-inflammatory drugs
Mechanism of Action
The mechanism of action of N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide involves the inhibition of nuclear factor-kappa B (NF-κB) activation, which plays a crucial role in the inflammatory response. By inhibiting NF-κB, the compound reduces the production of pro-inflammatory cytokines and other mediators of inflammation .
Comparison with Similar Compounds
N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide is unique compared to other similar compounds due to its specific mechanism of action and its efficacy in treating rheumatoid arthritis. Similar compounds include:
Sulfasalazine: Another DMARD used in the treatment of rheumatoid arthritis.
Methotrexate: A widely used DMARD with a different mechanism of action.
Leflunomide: Another DMARD that inhibits pyrimidine synthesis
Properties
Molecular Formula |
C17H20N2O6S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide |
InChI |
InChI=1S/C17H20N2O6S/c1-26(22,23)19-13-8-15-12(17(21)14(9-24-15)18-10-20)7-16(13)25-11-5-3-2-4-6-11/h2-6,9-10,12-13,15-16,19H,7-8H2,1H3,(H,18,20) |
InChI Key |
KDBBZQKSMGHDEK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1CC2C(CC1OC3=CC=CC=C3)C(=O)C(=CO2)NC=O |
Origin of Product |
United States |
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